molecular formula C12H18BBrO2 B2476881 Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate CAS No. 441011-76-3

Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate

Cat. No.: B2476881
CAS No.: 441011-76-3
M. Wt: 284.99
InChI Key: UBSMRVSDSPJXBM-UHFFFAOYSA-N
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Description

Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate is a boron-containing organic compound with the molecular formula C12H18BBrO2 and a molecular weight of 284.99. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate can be synthesized through various methods. One common approach involves the reaction of neopentyl boronic acid with 2-(bromomethyl)phenylboronic acid under specific conditions to form the desired boronate ester . The reaction typically requires a palladium catalyst and an appropriate base, such as potassium carbonate, in an anhydrous solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound likely follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cross-Coupling Reactions: This compound is particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.

    Bases: Potassium carbonate or sodium hydroxide are typical bases employed.

    Solvents: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred.

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate has several scientific research applications:

    Organic Synthesis: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.

    Pharmaceuticals: The compound is utilized in the development of new drugs and therapeutic agents.

    Materials Science: It plays a role in the creation of novel materials with unique properties, such as polymers and advanced composites.

    Catalysis: The compound is involved in the synthesis of multimetallic assemblies for catalytic applications.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boron-containing compound used in cross-coupling reactions.

    Neopentylboronic Acid: Similar in structure but lacks the bromomethyl group, affecting its reactivity and applications.

    2-(Bromomethyl)phenylboronic Acid: Shares the bromomethyl group but differs in the overall structure and reactivity.

Uniqueness

Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate is unique due to its combination of the neopentyl and bromomethyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it particularly valuable for creating complex, chiral organic structures and facilitating diverse chemical transformations.

Properties

IUPAC Name

[2-(bromomethyl)phenyl]-(2,2-dimethylpropoxy)borinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BBrO2/c1-12(2,3)9-16-13(15)11-7-5-4-6-10(11)8-14/h4-7,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSMRVSDSPJXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CBr)(O)OCC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BBrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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